Product packaging for L-ASPARAGINE:H2O (2,3,3-D3; 15N2)(Cat. No.:)

L-ASPARAGINE:H2O (2,3,3-D3; 15N2)

Cat. No.: B1580287
M. Wt: 137.10
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Contemporary Biological Research

Isotopic labeling is a powerful and versatile technique that allows researchers to follow the fate of specific atoms and molecules within a biological system. ckgas.comoup.com This ability to trace biochemical transformations has profound implications for understanding health and disease. The use of stable isotopes, such as deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and safe for use in a wide range of studies. oup.com

One of the primary applications of isotopic labeling is to trace the conversion of a substrate into its various products. By introducing a labeled precursor into a cell culture or organism, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. For instance, a study on Chinese Hamster Ovary (CHO) cells utilized ¹³C-labeled asparagine to track its contribution to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. The results demonstrated that asparagine serves as a significant carbon source for the TCA cycle, particularly under conditions of low glutamine availability. Another study showed that deuteration of asparagine can significantly decrease its rate of racemization, a spontaneous degradation process, providing insights into protein stability and aging.

Metabolic pathways are not linear roads but are instead intricate, interconnected networks. Isotopic labeling helps to map these complex connections by revealing how different pathways intersect and influence one another. By using tracers with labels on different atoms, such as the deuterium and dual nitrogen-15 labels in L-ASPARAGINE:H2O (2,3,3-D3; 15N2), researchers can simultaneously follow the fate of different parts of the molecule. This multi-isotope approach provides a more comprehensive picture of metabolic flux and network-wide interactions. For example, studies have shown that the nitrogen from asparagine can be transferred to other amino acids and used in the synthesis of nucleotides, highlighting its role as a nitrogen donor in various biosynthetic pathways.

A key advantage of stable isotope labeling is its application in quantitative analysis. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize amino acids labeled with heavy isotopes to accurately quantify differences in protein abundance between different cell populations. nih.govnih.gov In a typical SILAC experiment, one population of cells is grown in media containing a "heavy" labeled amino acid, while the control population is grown with the normal "light" amino acid. When the protein lysates from both populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein in each sample can be determined by comparing the signal intensities of the heavy and light peptide pairs. This approach minimizes experimental error and allows for precise quantification of changes in the proteome.

The following interactive table illustrates the principle of SILAC for quantifying protein abundance changes.

ProteinLight Peptide IntensityHeavy Peptide IntensityAbundance Ratio (Heavy/Light)
Protein A10000200002.0
Protein B1500075000.5
Protein C12000120001.0

This table represents hypothetical data from a SILAC experiment. Protein A is upregulated in the "heavy" labeled cells, Protein B is downregulated, and Protein C shows no change in abundance.

Overview of L-Asparagine's Central Role in Cellular Metabolism

L-asparagine is a non-essential amino acid, meaning that it can be synthesized by the body. However, its role extends far beyond being a simple building block for proteins. It is a key player in cellular metabolism, with intricate connections to central carbon and nitrogen pathways.

Biosynthesis and Catabolism Pathways of Asparagine

The primary route for L-asparagine biosynthesis is catalyzed by the enzyme asparagine synthetase (ASNS). This enzyme facilitates the transfer of an amide group from glutamine to aspartate, in an ATP-dependent reaction, to form asparagine and glutamate (B1630785).

Biosynthesis Reaction: Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi

Conversely, the breakdown of asparagine is primarily carried out by the enzyme asparaginase (B612624), which hydrolyzes asparagine back into aspartate and ammonia (B1221849).

Catabolism Reaction: Asparagine + H₂O → Aspartate + NH₃

Interconnections with Other Amino Acid and Central Carbon Metabolism

L-asparagine metabolism is tightly integrated with other major metabolic pathways. The precursor for its synthesis, aspartate, is readily formed from the TCA cycle intermediate oxaloacetate via transamination. This directly links asparagine synthesis to central carbon metabolism.

Furthermore, the biosynthesis of asparagine is dependent on the availability of glutamine, the most abundant amino acid in the body and a crucial nutrient for many cells. This positions asparagine at the crossroads of carbon and nitrogen metabolism. Research has shown that under conditions of glutamine limitation, some cells increase their reliance on asparagine as an alternative source of nitrogen and carbon. For example, studies in CHO cells have demonstrated that asparagine can be a critical fuel for the TCA cycle when glutamine levels are low. This metabolic flexibility underscores the importance of asparagine in maintaining cellular homeostasis.

The following interactive table summarizes the key enzymes and reactions in asparagine metabolism and their connection to central metabolic pathways.

ProcessEnzymeReactionConnection to Central Metabolism
BiosynthesisAsparagine Synthetase (ASNS)Aspartate + Glutamine → Asparagine + GlutamateUtilizes aspartate (from TCA cycle) and glutamine
CatabolismAsparaginaseAsparagine → Aspartate + AmmoniaProduces aspartate (can enter TCA cycle)

By employing sophisticated tools like L-ASPARAGINE:H2O (2,3,3-D3; 15N2), researchers are continuing to uncover the multifaceted roles of L-asparagine in cellular function, providing valuable insights that could lead to new therapeutic strategies for a range of diseases.

Rationale for Deuterium and Nitrogen-15 Labeling in L-ASPARAGINE:H2O (2,3,3-D3; 15N2)

The strategic placement of three deuterium atoms and two nitrogen-15 atoms in the L-asparagine molecule is a deliberate design choice aimed at maximizing its utility as a tracer and analytical standard. The combination of these isotopes provides complementary benefits, enhancing the precision of analytical techniques used to study complex biological processes.

Specificity of Deuterium (D3) Labeling at the 2,3,3 Positions

The substitution of hydrogen with deuterium at specific, non-exchangeable carbon positions (C-H bonds) is a key feature of this compound. The rationale for labeling the alpha-carbon (position 2) and the beta-carbon (position 3) is rooted in the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. acs.org

This increased bond strength has significant biochemical implications:

Protection Against Racemization: L-asparaginyl and L-aspartyl residues are particularly susceptible to spontaneous degradation in proteins through a process that includes racemization. nih.gov This reaction involves the deprotonation of the alpha-carbon. nih.gov By replacing the hydrogen at the alpha-carbon with a deuterium atom, the rate of this initial deprotonation step is significantly reduced. Research has shown that deuteration at this position can decrease the accumulation of D-aspartyl and D-isoaspartyl forms by more than five-fold, thereby stabilizing the peptide or protein against this form of age-related damage. nih.govnih.gov

Metabolic Stability: The KIE can slow down metabolic processes that involve the cleavage of these specific C-H bonds, although the rate of deamidation via succinimide (B58015) intermediate formation appears unchanged by this deuteration pattern. nih.govnih.gov This stability is crucial when using the compound as an internal standard for quantitative analysis, ensuring its concentration does not change due to degradation during sample preparation and analysis.

Specificity of Nitrogen-15 (15N2) Labeling

Labeling both nitrogen atoms in L-asparagine with the stable isotope ¹⁵N provides a distinct and powerful tool for tracing nitrogen metabolism. nih.gov Since nitrogen is a fundamental component of all amino acids, proteins, and nucleic acids, ¹⁵N-labeled compounds are invaluable for studying nitrogen flux and biosynthetic pathways. nih.govresearchgate.net

The dual labeling in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) offers specific advantages:

Complete Nitrogen Tracing: By labeling both the α-amino nitrogen and the side-chain amide nitrogen, researchers can track the fate of the entire asparagine molecule's nitrogen content. This allows for the differentiation of metabolic pathways, such as transamination reactions involving the α-amino group and reactions involving the side-chain amide group, which is critical for the synthesis of other molecules.

Unambiguous Detection: The presence of two ¹⁵N atoms results in a distinct mass shift (M+2 compared to the unlabeled version) in mass spectrometry, which aids in distinguishing it from endogenous L-asparagine and other metabolites. nih.gov In NMR, it allows for the simultaneous observation of both nitrogen environments within the molecule. nih.govnih.gov

Advantages for Nuclear Magnetic Resonance and Mass Spectrometry Applications

The combined D3 and 15N2 labeling makes this L-asparagine derivative an exceptional tool for both NMR and MS-based research, providing enhanced sensitivity, resolution, and analytical power. nih.govutoronto.ca

For Mass Spectrometry (MS):

Internal Standard: The significant mass difference from its unlabeled counterpart makes it an ideal internal standard for quantitative studies (e.g., in metabolomics or proteomics). It co-elutes with the endogenous analyte in liquid chromatography (LC-MS) but is easily distinguished by its higher mass, allowing for precise and accurate quantification. acs.org

Metabolic Flux Analysis: The heavy labeling allows for clear tracking of the molecule and its metabolic products through complex biological systems, enabling detailed studies of metabolic pathways and their kinetics. nih.gov

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

Improved Spectral Quality: Deuteration of proteins, often achieved by providing deuterated amino acids in growth media, simplifies complex ¹H-NMR spectra and reduces signal overlap. utoronto.cawhiterose.ac.uk More importantly, replacing protons with deuterons decreases the efficiency of certain relaxation pathways for the remaining nearby protons (like the amide N-H proton), resulting in sharper NMR signals and improved spectral resolution. utoronto.ca

Heteronuclear Experiments: ¹⁵N labeling is a prerequisite for a suite of powerful multidimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. whiterose.ac.ukacs.org These techniques are fundamental for protein structure determination and dynamics studies. The ¹⁵N HSQC spectrum provides a unique signal for each N-H group, effectively acting as a fingerprint of the protein's folded state. acs.org The dual ¹⁵N labeling in this compound allows for probing both the protein backbone (α-amino group) and side-chain (amide group) environments.

Summary of Analytical Advantages
Analytical TechniqueAdvantage of LabelingSpecific Contribution
Mass Spectrometry (MS)Deuterium (D3)Provides a significant mass shift for use as an internal standard; enhances stability against degradation. acs.orgnih.gov
Nitrogen-15 (15N2)Creates a distinct isotopic signature for unambiguous tracing and quantification of nitrogen flux. nih.gov
Nuclear Magnetic Resonance (NMR)Deuterium (D3)Reduces spectral complexity and sharpens signals of nearby protons by slowing relaxation, improving resolution. utoronto.ca
Nitrogen-15 (15N2)Enables advanced heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) for structural and dynamic analysis of proteins. nih.govwhiterose.ac.uk

Properties

Molecular Weight

137.10

Purity

98%

Origin of Product

United States

Synthesis and Characterization of L Asparagine:h2o 2,3,3 D3; 15n2

Synthetic Methodologies for Isotopic Incorporation

The synthesis of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) requires specialized methods to introduce the deuterium (B1214612) and ¹⁵N isotopes at specific positions within the molecule. Both chemical and enzymatic approaches have been developed to achieve this, each with distinct advantages and considerations.

Chemical Synthesis Approaches

Chemical synthesis offers a versatile route for producing isotopically labeled amino acids. A common strategy involves the use of inorganic raw materials containing the desired isotopes. For the synthesis of ¹⁵N-labeled L-asparagine, a method starting from ¹⁵N-labeled L-aspartic acid and an inorganic raw material containing ¹⁵N can be employed. google.com This approach avoids the less efficient process of synthesizing the racemic mixture (DL-asparagine) and then resolving the enantiomers, which significantly improves the utilization of the expensive ¹⁵N-labeled starting materials. google.com The process can be adapted to produce α-¹⁵N, β-¹⁵N, or α,β-di-¹⁵N labeled L-asparagine with high purity (over 99%) and abundance (over 99%). google.com

The introduction of deuterium at the α- and β-positions often involves H/D exchange reactions on a suitable precursor. For instance, α-deuterated amino acids can be synthesized via the formation of intermediate Ni(II) complexes, which facilitates the exchange of the α-proton with deuterium from a deuterated solvent. rsc.org This method allows for high levels of deuteration (up to 99%) and stereochemical control. rsc.org

Enzymatic Synthesis Strategies

Enzymatic methods provide a highly stereospecific and efficient alternative for the synthesis of isotopically labeled amino acids. nih.gov Asparagine synthetase (AS) is the key enzyme responsible for the biosynthesis of L-asparagine from L-aspartic acid. wikipedia.orgfrontiersin.org This enzyme can utilize either ammonia (B1221849) or glutamine as the nitrogen donor. frontiersin.org

For the incorporation of ¹⁵N, ¹⁵NH₄Cl can be used as the labeled substrate. nih.goviaea.org The reaction is catalyzed by asparagine synthetase, which couples the amidation of L-aspartic acid with the hydrolysis of ATP. wikipedia.orgfrontiersin.org To make this process more cost-effective, an ATP regeneration system can be coupled to the reaction. nih.gov For example, a class III polyphosphate kinase 2 can be used to regenerate ATP from polyphosphate. nih.gov

The introduction of deuterium can also be achieved enzymatically. An α-oxo-amine synthase has been shown to catalyze the exchange of the α-proton of amino acids with deuterium from D₂O, producing α-deuterated amino acids with high site- and stereoselectivity. nih.gov

Considerations for Deuterated Solvents in Synthesis

The use of deuterated solvents is a critical aspect of synthesizing deuterated compounds. acs.org In chemical synthesis, the choice of solvent can influence the efficiency of deuterium incorporation. For example, in organophotocatalytic radical approaches to α-deuterated α-amino acids, the use of a deuterated acid and an anhydrous solvent is necessary to achieve high levels of deuteration. nih.gov

In enzymatic reactions, D₂O is often used as the source of deuterium. nih.gov The stability and activity of the enzyme in a deuterated environment must be considered, as some enzymes may exhibit altered properties. However, many enzymes, such as the α-oxo-amine synthase mentioned earlier, function effectively in D₂O, enabling the production of deuterated products. nih.gov

Isotopic Enrichment and Chemical Purity Assessment

Following synthesis, it is imperative to verify both the isotopic enrichment and the chemical purity of the L-ASPARAGINE:H2O (2,3,3-D3; 15N2). A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Techniques for Isotopic Purity Verification (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the position and extent of isotopic labeling. ¹H NMR can be used to confirm the absence of protons at the deuterated positions (2, 3, and 3). ¹³C and ¹⁵N NMR can provide further structural confirmation and information about the isotopic enrichment.

Mass Spectrometry (MS) is the primary technique for determining isotopic enrichment. nih.gov By comparing the mass spectrum of the labeled compound with that of its unlabeled counterpart, the mass shift due to the incorporated isotopes can be precisely measured. nih.gov This allows for the calculation of the isotopic abundance. For L-ASPARAGINE:H2O (2,3,3-D3; 15N2), a significant mass shift would be expected due to the three deuterium atoms and two ¹⁵N atoms. Mass spectrometry is also crucial for identifying and quantifying deamidation products that can arise during synthesis or storage. nih.govnih.govnih.gov

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the synthesized compound. nih.gov Reversed-phase HPLC is commonly used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. oup.comnih.gov The purity is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be optimized by adjusting factors such as the mobile phase composition, column type, and detection wavelength to achieve optimal separation and sensitivity. oup.com For amino acid analysis, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection. oup.com

Parameter Technique Purpose Typical Findings
Isotopic EnrichmentMass Spectrometry (MS)To confirm the incorporation and determine the abundance of ¹⁵N and Deuterium isotopes.Purity of ≥98 atom % for both ¹⁵N and Deuterium is often achieved. sigmaaldrich.com
Positional Isotopic LabelingNuclear Magnetic Resonance (NMR)To verify the specific locations of the deuterium atoms (2,3,3-positions).Confirmation of deuterium incorporation at the expected positions.
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)To separate and quantify the target compound from impurities.Chemical purity of >95% is typically reported. lgcstandards.com
Molecular StructureMass Spectrometry (MS)To confirm the molecular weight of the final product.The measured molecular weight corresponds to the calculated weight of L-ASPARAGINE:H2O (2,3,3-D3; 15N2). nih.gov

Structural Confirmation of the Labeled Compound

Spectroscopic Validation (e.g., NMR, FT-IR)

Spectroscopic methods provide detailed information about the chemical environment of atoms within a molecule, making them indispensable for confirming isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of L-ASPARAGINE:H2O (2,3,3-D3; 15N2), the absence of signals corresponding to the protons at the C-2 and C-3 positions in the ¹H NMR spectrum would confirm successful deuteration. The proton at the C-2 position (α-proton) and the two protons at the C-3 position (β-protons) in unlabeled L-asparagine typically appear as a multiplet and a pair of doublets of doublets, respectively. The disappearance of these signals in the deuterated analogue is a key indicator of successful synthesis.

Furthermore, the coupling patterns of any remaining protons would be significantly altered. For instance, any residual proton at C-2 would exhibit coupling to deuterium, resulting in a different splitting pattern compared to the proton-proton coupling in the unlabeled compound.

In ¹³C NMR, the signals for the deuterated carbons (C-2 and C-3) would be expected to show a characteristic triplet multiplicity due to one-bond coupling with deuterium (¹J_CD), and their chemical shifts might be slightly upfield compared to the corresponding carbons in the unlabeled molecule. The presence of ¹⁵N would influence the ¹³C signals of the adjacent carbons (C-1 and C-4) and the amide carbonyl carbon, potentially leading to observable coupling (¹J_C¹⁵N).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The isotopic substitution in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) would lead to predictable shifts in the positions of certain absorption bands compared to the unlabeled compound.

The most significant changes would be observed in the stretching and bending vibrations involving the C-D and ¹⁵N-H bonds. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. Similarly, the N-H stretching vibrations of the amide and amine groups, which appear in the 3200-3400 cm⁻¹ region, would be shifted to lower wavenumbers upon substitution with ¹⁵N. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands would also be expected to shift to lower frequencies due to the ¹⁵N labeling. The presence of water of hydration would be confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations.

Vibrational Mode Typical Wavenumber (cm⁻¹) in Unlabeled L-Asparagine Expected Shift in L-ASPARAGINE:H2O (2,3,3-D3; 15N2)
N-H Stretch (Amine and Amide)3200-3400Shift to lower frequency
C-H Stretch2800-3000Replaced by C-D stretch at ~2100-2200 cm⁻¹
Amide I (C=O Stretch)~1680Shift to lower frequency
Amide II (N-H Bend, C-N Stretch)~1620Shift to lower frequency
C-H Bend1300-1470Replaced by C-D bend at lower frequency

Mass Spectrometric Confirmation of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

Molecular Weight Confirmation:

The primary confirmation of the successful synthesis of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is the determination of its molecular weight. Unlabeled L-asparagine monohydrate (C₄H₈N₂O₃·H₂O) has a molecular weight of approximately 150.13 g/mol . The incorporation of three deuterium atoms (replacing three hydrogen atoms) and two ¹⁵N atoms (replacing two ¹⁴N atoms) will increase the molecular weight.

Contribution of 3 Deuterium atoms: 3 * (2.014 - 1.008) ≈ +3.018 Da

Contribution of 2 ¹⁵N atoms: 2 * (15.000 - 14.003) ≈ +1.994 Da

Therefore, the expected molecular weight of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is approximately 150.13 + 3.018 + 1.994 = 155.142 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass with high accuracy. Product listings from suppliers confirm the molecular weight to be around 155.14. nih.gov

Fragmentation Patterns:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the labeled compound. The fragmentation pattern of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) would be expected to show characteristic shifts in the mass-to-charge ratio (m/z) of the fragment ions compared to unlabeled L-asparagine.

Common fragmentation pathways for amino acids involve the loss of small neutral molecules such as H₂O, CO, and NH₃, as well as cleavage of the carbon backbone. In a study on a related compound, L-aspartic acid-2,3,3-d₃, the fragmentation showed a specific pattern related to the deuterated positions. researchgate.net For L-ASPARAGINE:H2O (2,3,3-D3; 15N2), the masses of fragments containing the deuterated and ¹⁵N-labeled parts of the molecule would be increased accordingly. For example, a fragment resulting from the loss of the carboxyl group (COOH) would retain the isotopic labels on the rest of the molecule, and its m/z value would reflect this. Analysis of these fragmentation patterns provides definitive evidence for the location of the isotopic labels within the molecule.

Fragment Ion (Unlabeled L-Asparagine) m/z (Unlabeled) Expected m/z in L-ASPARAGINE:H2O (2,3,3-D3; 15N2)
[M+H]⁺133138
[M-H₂O+H]⁺115119 (loss of D₂O) or 120 (loss of HDO)
[M-NH₃+H]⁺116119 (loss of ¹⁵NH₃)
[M-CO-H₂O+H]⁺8791

Applications in Metabolic Flux Analysis and Pathway Elucidation

Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a technique that combines the use of stable isotope tracers with advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net This approach allows for the determination of labeling patterns in a multitude of metabolites, providing robust data for the reconstruction of metabolic networks. mdpi.com The use of stable isotopes is advantageous as they are non-radioactive and can be safely used in a wide range of biological systems, from cell cultures to human subjects. nih.govnih.gov

The core principle of SIRM lies in administering a stable isotope-labeled substrate and then analyzing the resulting isotopologues—molecules that differ only in their isotopic composition. nih.govacs.org The pattern and extent of isotope incorporation into different metabolites provide direct insights into the activity of specific metabolic pathways. nih.govacs.org

The dual labeling of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) with both deuterium (B1214612) and heavy nitrogen allows for the simultaneous tracing of the carbon backbone and nitrogen atoms of asparagine. vliz.benih.gov This is particularly valuable for dissecting the contributions of asparagine to various metabolic pathways. For example, the ¹⁵N label can be tracked as it is transferred to other amino acids and nucleotides, revealing the flow of nitrogen through the metabolic network. nih.gov

Studies have demonstrated that by using substrates labeled with both ¹³C and ¹⁵N, it is possible to gain a more comprehensive understanding of amino acid and nucleotide metabolism. nih.govnih.gov This dual-labeling strategy provides more constraints on metabolic models, leading to more accurate flux estimations.

The data generated from SIRM experiments, specifically the distribution of isotopologues, can be used to quantify the rates of metabolic reactions, or fluxes. nih.govmines.edu Mathematical models are employed to relate the measured isotope labeling patterns to the underlying metabolic fluxes. nih.gov This process, often referred to as metabolic flux analysis (MFA), can reveal how metabolic pathways are rewired in response to different conditions, such as disease or drug treatment. nih.govyoutube.com

For instance, by measuring the rate of incorporation of the ¹⁵N label from L-ASPARAGINE:H2O (2,3,3-D3; 15N2) into other nitrogen-containing compounds, researchers can quantify the flux through nitrogen metabolism pathways. vliz.be This quantitative information is crucial for understanding the regulation and dynamics of cellular metabolism. mines.edu

Elucidation of Asparagine Biosynthesis and Catabolism Pathways

The use of isotopically labeled asparagine has been instrumental in clarifying the pathways involved in its synthesis and breakdown. These studies provide critical insights into the roles of key enzymes that govern asparagine homeostasis.

Role of Asparagine Synthetase (ASNS) Activity

Asparagine Synthetase (ASNS) is the sole enzyme in humans responsible for the de novo synthesis of asparagine. nih.govnih.gov It catalyzes the ATP-dependent reaction of aspartate and glutamine to form asparagine and glutamate (B1630785). nih.govresearchgate.net Studies using isotopically labeled precursors have been fundamental in characterizing the activity of ASNS.

Research has shown that ASNS expression is critical for cell survival, especially under conditions of asparagine deprivation. nih.govresearchgate.net By tracing the incorporation of labeled atoms, the activity of ASNS can be directly measured, providing a clearer picture of its contribution to maintaining asparagine levels. researchgate.net For example, in endothelial cells, glutamine-derived nitrogen is used by ASNS to synthesize asparagine, a process vital for vessel sprouting. embopress.org

Research FindingSignificance
ASNS is the only human enzyme for de novo asparagine synthesis. nih.govnih.govHighlights its critical role in asparagine homeostasis.
ASNS uses glutamine as a nitrogen donor. nih.govresearchgate.netConnects asparagine synthesis to glutamine metabolism.
ASNS expression is upregulated under cellular stress. nih.govIndicates its role in adaptive metabolic responses.
Silencing ASNS impairs cell sprouting even with external asparagine. embopress.orgDemonstrates the importance of endogenous asparagine synthesis.

Asparaginase (B612624) Activity in Metabolic Turnover

Asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia (B1221849). researchgate.net This enzyme is a cornerstone of treatment for certain cancers, like acute lymphoblastic leukemia, which have low ASNS expression and are dependent on extracellular asparagine. nih.gov

Isotopically labeled asparagine is a key substrate in assays designed to measure asparaginase activity. researchgate.netresearchgate.netmdpi.com By monitoring the conversion of labeled asparagine to labeled aspartate, the enzymatic activity can be precisely quantified. researchgate.net These assays are crucial for therapeutic drug monitoring to ensure effective asparagine depletion in patients. mdpi.comcolab.ws

Method for Measuring Asparaginase ActivityPrinciple
HPLC-based quantitation of L-aspartic acid researchgate.netMeasures the product of the asparaginase reaction.
Fluorometric assay researchgate.netMeasures the release of a fluorescent compound upon substrate hydrolysis.
Coupled enzyme assay colab.wsLinks asparaginase activity to the oxidation of NADH, which can be measured spectrophotometrically.

Interconversion with Aspartate and Other Metabolites

Asparagine and aspartate are closely linked metabolically, with asparaginase and ASNS mediating their interconversion. nih.gov Stable isotope tracing has revealed the dynamic nature of this relationship. For instance, studies have shown that in some cellular contexts, asparagine is not readily catabolized to aspartate, highlighting the compartmentalization of these metabolic pathways. nih.gov

Furthermore, the carbon and nitrogen atoms from asparagine can be traced into a variety of other metabolites. For example, the nitrogen from asparagine can be incorporated into other amino acids. nih.gov The carbon skeleton, following conversion to aspartate, can enter the TCA cycle to support energy metabolism and the synthesis of other molecules. nih.gov The use of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) allows researchers to simultaneously follow both the nitrogen and the carbon fates, providing a comprehensive view of asparagine's metabolic roles. researchgate.net

Investigations of Nitrogen Metabolism Using ¹⁵N-Labeled Asparagine

The inclusion of two ¹⁵N atoms in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) allows researchers to track the fate of both the amide and the amino nitrogen atoms independently as they are incorporated into various biomolecules. This is crucial for understanding the intricate pathways of nitrogen assimilation, transfer, and recycling within an organism. Asparagine is a key molecule for nitrogen transport and storage in many biological systems, particularly plants. oup.com

¹⁵N-labeled asparagine has been instrumental in elucidating nitrogen cycling pathways in diverse organisms, from plants to cultured mammalian cells. nih.govnih.gov Studies in plants like peas (Pisum sativum) have used ¹⁵N-asparagine to follow the flow of nitrogen from the xylem to the leaves. nih.gov These experiments confirm that asparagine metabolism proceeds via two primary routes: deamidation (catalyzed by asparaginase) and transamination. nih.gov The nitrogen from the amide group is largely transferred to glutamine's amide group, a process that can be blocked by inhibitors like methionine sulfoximine, confirming the release and reassimilation of ammonia. nih.gov

In cultured Vero cells, replacing glutamine with ¹⁵N-labeled asparagine in the culture medium has been shown to increase cell yield and reduce the accumulation of toxic ammonia. nih.gov Using NMR spectroscopy to trace the ¹⁵N label, researchers found that the amide nitrogen of asparagine was predominantly transferred to form the amide group of glutamine, indicating a detoxification mechanism where ammonia is not released freely into the medium. nih.gov This suggests that in these cells, asparagine metabolism is tightly regulated, favoring transamination reactions catalyzed by asparagine synthetase over deamidation by asparaginase. nih.gov Such studies are vital for optimizing cell culture processes in biotechnology and for understanding cellular nitrogen management under different nutritional conditions. nih.govnih.gov

Biological SystemKey Finding with ¹⁵N-AsparagineMetabolic Pathway ImplicatedReference
Pea Leaves (Pisum sativum)Nitrogen from the amide group is transferred to glutamine and other amino acids.Deamidation and Transamination nih.gov
Vero Cells (mammalian)Amide nitrogen is predominantly transferred to glutamine amide, avoiding free ammonia production.Asparagine Synthetase activity nih.gov
Legumes (general)Asparagine is a primary vehicle for transporting nitrogen from roots to developing seeds.Nitrogen Assimilation and Transport oup.com

Tracing studies with ¹⁵N-labeled asparagine reveal its significant role as a nitrogen donor for the synthesis of other amino acids. After asparagine is metabolized, its ¹⁵N label appears in a wide array of other nitrogenous compounds.

In pea leaves, the amino group's nitrogen is widely distributed into amino acids such as aspartate, glutamate, and alanine. nih.gov Similarly, in Vero cells incubated with L-[2-¹⁵N]asparagine (labeled at the amino group), the ¹⁵N label was subsequently detected in aspartate and the amine group of glutamate/glutamine. nih.gov When these cells were incubated with L-[4-¹⁵N]asparagine (labeled at the amide group), the label was primarily found in the amide of glutamine. nih.gov These findings underscore that asparagine is not just a structural component of proteins but also a key currency in the cellular nitrogen economy, directly contributing to the synthesis and maintenance of the free amino acid pool. nih.gov

Receiving Amino AcidOrigin of Nitrogen from AsparagineBiological System StudiedReference
Glutamine (amide group)Amide groupVero Cells, Pea Leaves nih.govnih.gov
AspartateAmino groupVero Cells, Pea Leaves nih.govnih.gov
GlutamateAmino groupVero Cells, Pea Leaves nih.govnih.gov
AlanineAmino groupPea Leaves nih.gov

Deuterium Labeling in Metabolic Studies for Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium (D), at the C3 position of asparagine creates a molecule, L-ASPARAGINE:H2O (2,3,3-D3; 15N2), that can be used to study kinetic isotope effects (KIE). A KIE occurs when the presence of a heavier isotope at or near a reaction site slows down the rate of a chemical reaction. nih.govnih.gov This is because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. nih.govchem-station.com

A key application for deuterated asparagine is in studying the spontaneous, non-enzymatic degradation of proteins. Asparagine residues in proteins are particularly prone to degradation through the formation of a succinimide (B58015) intermediate, which can lead to deamidation or racemization (the conversion of an L-amino acid to a D-amino acid). nih.gov Racemization is initiated by the loss of a proton from the alpha-carbon. However, studies on a synthetic peptide containing asparagine deuterated at its carbon-bound positions showed that while deamidation rates were unaffected, the rate of racemization was decreased by nearly five-fold. nih.gov This demonstrates a significant KIE and indicates that the abstraction of the hydrogen from the alpha-carbon is the rate-limiting step in the racemization process, but not in the initial formation of the succinimide ring that leads to deamidation. nih.gov

Reaction StudiedEffect of DeuterationConclusion on Rate-Limiting StepReference
Asparagine Racemization~5-fold decrease in rateC-H bond cleavage at the α-carbon is rate-limiting. nih.gov
Asparagine DeamidationNo significant change in rateC-H bond cleavage is not rate-limiting for succinimide formation. nih.gov

Kinetic isotope effects are also a valuable tool for investigating the substrate specificity of enzymes. Enzymes often exhibit exquisite specificity for their natural substrates, and KIE studies can help reveal the subtle interactions within the active site that govern this recognition and catalysis. While direct studies using L-ASPARAGINE:H2O (2,3,3-D3; 15N2) to probe the substrate specificity of a particular enzyme like L-asparaginase are specific research applications, the principle is broadly applicable. frontiersin.org For instance, comparing the kinetic parameters (like kcat and KM) for a protonated versus a deuterated substrate can reveal whether C-H bond breaking is integral to the catalytic cycle. acs.org If an enzyme shows a large KIE for one substrate but not for a structurally similar one, it can point to differences in how the two substrates are positioned and activated within the enzyme's active site. rsc.org

Application in Defined Media Cell Culture Studies

L-asparagine is a crucial component in many defined media formulations used for culturing mammalian cells, including Chinese hamster ovary (CHO) cells, which are widely used to produce therapeutic proteins. nih.govsigmaaldrich.com The use of isotopically labeled L-ASPARAGINE:H2O (2,3,3-D3; 15N2) in these media allows for precise metabolic flux analysis (MFA) to optimize culture conditions and enhance the production of biopharmaceuticals. nih.govsigmaaldrich.com

Cell Line/ApplicationReason for Asparagine SupplementationBenefit of Using Labeled AsparagineReference
Chinese Hamster Ovary (CHO)Enhance antibody production and growth.Trace carbon and nitrogen flux to optimize feed strategies. nih.govsigmaaldrich.com
Vero CellsReduce toxic ammonia accumulation from glutamine.Elucidate nitrogen metabolism pathways. nih.gov
Leukemic & Lymphoma CellsCells lack asparagine synthetase and require external source.Study cancer cell metabolism and identify vulnerabilities. sigmaaldrich.commedchemexpress.com
General Mammalian Cell CultureComponent of non-essential amino acid solutions to boost growth.Track contribution to protein synthesis and other metabolic pools. sigmaaldrich.commpbio.com

Tracking Asparagine Fate in Proliferating Cells

Rapidly proliferating cells, such as cancer cells, exhibit a high demand for nutrients to support biomass production and energy requirements. Asparagine is a critical amino acid in this context, serving not only as a building block for proteins but also as a nitrogen and carbon source for the synthesis of other essential molecules, including other amino acids and nucleotides.

A study utilizing (alpha-15N)asparagine in human hepatoma Hep G2 cells provided significant insights into the metabolic fate of this amino acid in proliferating cancer cells. nih.gov The research demonstrated that while asparagine itself was metabolized relatively slowly, its nitrogen atom was incorporated into several other amino acids over time. nih.gov After 144 hours of incubation, the majority of the 15N label from asparagine was found to be distributed among alanine, glutamate, and proline, indicating the active conversion of asparagine-derived nitrogen. nih.gov

The table below summarizes the distribution of the 15N label from (alpha-15N)asparagine into other amino acids in the culture medium of Hep G2 cells after 144 hours of incubation. nih.gov

Metabolite15N Distribution (%)
Alanine8%
Glutamate6.8%
Proline2.2%
Retained in Asparagine82%

These findings underscore the role of asparagine as a nitrogen donor in the biosynthesis of other non-essential amino acids in cancer cells, a critical aspect of their metabolic reprogramming that supports continuous growth and proliferation.

Response to Nutrient Availability and Stress Conditions

The metabolism of asparagine is intricately linked to the availability of other nutrients and the presence of cellular stress. For instance, the interplay between asparagine and glutamine metabolism is a key area of investigation, as both amino acids are central to cancer cell bioenergetics and biosynthesis.

Under conditions of nutrient deprivation, such as glutamine scarcity, cancer cells can upregulate the expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production. This adaptive response highlights the cell's attempt to compensate for the lack of external asparagine by increasing its own synthesis to maintain cellular functions.

Furthermore, the response to therapies that target asparagine metabolism, such as the use of the enzyme L-asparaginase, can be elucidated using isotopically labeled asparagine. L-asparaginase depletes circulating asparagine, leading to starvation and apoptosis in cancer cells that are dependent on an external supply. By tracing the flux of labeled asparagine, researchers can monitor the efficacy of such treatments and understand the metabolic escape mechanisms that may lead to resistance.

The ability to track the metabolic fate of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) under varying nutrient conditions provides a detailed picture of the metabolic flexibility of cells. This is crucial for identifying metabolic vulnerabilities that can be exploited for therapeutic intervention, particularly in the context of diseases characterized by altered metabolism, such as cancer.

Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Ligand Binding Studies

Mapping Binding Interfaces

One of the critical applications of this labeled asparagine is in the precise identification of binding interfaces between a protein and its interaction partners, which can be other proteins, nucleic acids, or small molecule ligands. By selectively introducing ¹⁵N-labeled asparagine residues, researchers can monitor the chemical environment of these specific probes.

Upon the formation of a complex, changes in the chemical shifts of the ¹⁵N-labeled asparagine residues are observed. These changes, known as chemical shift perturbations (CSPs), provide a direct indication of which residues are involved in the binding event or experience a conformational change upon binding. duke.eduspringernature.combcm.edu The deuteration at the Cβ position helps to simplify the ¹H NMR spectrum and reduce relaxation, leading to sharper signals and more accurate CSP mapping, especially in larger proteins. nih.govnih.gov

Characterizing Binding Kinetics and Thermodynamics

Beyond mapping the binding site, L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is invaluable for characterizing the kinetics and thermodynamics of biomolecular interactions. Techniques such as NMR relaxation dispersion can be employed to study the exchange rates between the free and bound states of a protein, providing insights into the association (kₒₙ) and dissociation (kₒff) rate constants of the binding event. rsc.orgduke.eduucl.ac.uk

The dual ¹⁵N labeling of the asparagine side-chain and backbone amides offers multiple probes at a single residue location. This allows for a more detailed analysis of the dynamic processes occurring upon ligand binding. nih.govresearchgate.net The deuterium (B1214612) labeling reduces the transverse relaxation rates, which is particularly advantageous for relaxation dispersion experiments on larger proteins, enabling the study of slower exchange processes. nysbc.org By analyzing the temperature dependence of the binding-induced chemical shift changes, it is also possible to derive thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of binding. whiterose.ac.uk

Protein-Protein and Protein-Ligand Interactions

The study of interactions between proteins and their binding partners is fundamental to understanding cellular function. The strategic use of isotopically labeled amino acids like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) has revolutionized the way these complex systems are investigated by NMR.

Utilizing Isotopic Labeling for Complex Systems

In the context of large protein complexes, spectral overlap and broad lines often obscure detailed analysis. Isotopic labeling strategies are essential to overcome these challenges. By expressing one protein component with ¹⁵N and deuterium labels (using L-ASPARAGINE:H2O (2,3,3-D3; 15N2) as a building block) and leaving the other component unlabeled, "isotope-edited" or "isotope-filtered" NMR experiments can be performed. nih.govnih.gov These experiments selectively detect only the signals from the labeled protein, effectively filtering out the signals from the unlabeled partner and simplifying the crowded spectra. frontiersin.org

This approach is particularly powerful when combined with Transverse Relaxation-Optimized Spectroscopy (TROSY), a technique that benefits significantly from deuteration and high magnetic fields to provide high-resolution spectra of large macromolecules. bruker.comcuny.edu The use of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) in TROSY-based experiments allows for the detailed structural and dynamic characterization of asparagine residues within megadalton-sized protein assemblies. nih.govnih.gov

Resonance Perturbation Analysis

Resonance perturbation analysis, primarily through Chemical Shift Perturbation (CSP) mapping, is a cornerstone for studying protein interactions. nih.govresearchgate.netresearchgate.net The introduction of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) provides highly sensitive probes for this analysis. The ¹⁵N nuclei in the backbone and side-chain amides of asparagine residues report on their local electronic environment. researchgate.netanu.edu.au

Upon the addition of a binding partner, the chemical shifts of the ¹⁵N-¹H groups in the interface are perturbed. By titrating the unlabeled ligand into a solution of the ¹⁵N-labeled protein, a dose-dependent change in the chemical shifts can be observed. Plotting these perturbations against the residue number allows for the precise localization of the binding site. bcm.edunih.gov The magnitude of the perturbation can also be used to determine the dissociation constant (Kd) of the interaction, providing quantitative information about the binding affinity. researchgate.netnih.gov The deuteration in the molecule helps to improve the quality of the spectra, making the detection and quantification of these perturbations more reliable.

Applications in Mass Spectrometry Based Proteomics and Metabolomics

Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Similar Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for quantitative proteomics that relies on the metabolic incorporation of "heavy" labeled amino acids into proteins. nih.gov This allows for the direct comparison of protein abundance between different cell populations. While SILAC traditionally uses amino acids labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), the principle extends to other isotopically labeled amino acids.

Relative Quantification of Asparagine-Containing Peptides

In SILAC-based experiments, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while the other is grown in a medium with a "heavy" isotopically labeled amino acid, such as a variant of L-asparagine. Once the heavy amino acid is fully incorporated into the cellular proteome, the cell populations can be combined, and the proteins extracted and digested. The resulting peptides are then analyzed by mass spectrometry.

The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of that protein in the two cell populations. L-ASPARAGINE:H2O (2,3,3-D3; 15N2), with its distinct mass shift, can theoretically be used in such approaches to quantify changes in the levels of asparagine-containing peptides, providing insights into protein expression and turnover.

Absolute Quantification using Labeled Standards

Beyond relative quantification, L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is instrumental for the absolute quantification of proteins. In this approach, a known amount of the heavy-labeled peptide, corresponding to a specific target protein, is spiked into a sample. By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" standard, the absolute amount of the target protein in the original sample can be determined. This is particularly valuable in clinical research and biomarker discovery. medchemexpress.com

Targeted Metabolomics for Asparagine and its Derivatives

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification in these assays.

Use as an Internal Standard in LC-MS/MS Methods

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, L-ASPARAGINE:H2O (2,3,3-D3; 15N2) serves as an ideal internal standard for the quantification of endogenous L-asparagine. caymanchem.com Because it is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification. For instance, in studies investigating the effects of drugs like L-asparaginase, which depletes asparagine levels, this labeled compound is essential for accurately monitoring the concentration of asparagine and related metabolites. nih.govnih.gov

Development and Validation of High-Throughput Analytical Assays

The development of high-throughput analytical assays is critical for large-scale metabolomic studies, such as those in clinical drug development or cancer research. nih.govnih.gov The availability of reliable internal standards like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is a prerequisite for the validation of these assays. nih.gov Validation ensures that the method is accurate, precise, specific, and robust for its intended purpose. Research has demonstrated the development of LC-MS/MS metabolomics platforms for the high-throughput quantification of numerous metabolites, including amino acids, where labeled standards are fundamental to the method's success. nih.govnih.gov

Untargeted Metabolomics and Isotope Tracing by Mass Spectrometry

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a comprehensive metabolic snapshot. nih.gov Isotope tracing, a related technique, involves introducing a labeled substrate into a biological system and tracking its metabolic fate. nih.gov

L-ASPARAGINE:H2O (2,3,3-D3; 15N2) can be utilized in isotope tracing studies to follow the metabolic pathways involving asparagine. By tracking the incorporation of the deuterium (B1214612) and nitrogen-15 (B135050) labels into downstream metabolites, researchers can elucidate the flux through various metabolic routes. This approach provides valuable insights into cellular metabolism under different physiological or pathological conditions. For example, it can help understand how cancer cells reprogram their metabolism to support rapid proliferation. nih.gov

Identification of Novel Asparagine-Related Metabolites

The introduction of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) into a biological system enables the confident identification of previously unknown or uncatalogued metabolites derived from asparagine. When analyzing samples using mass spectrometry, researchers can specifically search for mass spectra that exhibit the characteristic mass shift corresponding to the incorporation of three deuterium atoms and two nitrogen-15 atoms.

For instance, if L-asparagine undergoes a hypothetical enzymatic modification, such as the addition of a functional group, the resulting novel metabolite will carry the isotopic label. This allows for its unambiguous identification amidst a complex background of other cellular components. This approach has been instrumental in discovering new metabolic fates of amino acids. For example, studies have identified N-acetyl-L-asparagine as a product of L-asparagine metabolism by the enzyme N-acetyltransferase 1 (NAT1). osti.gov The use of a labeled tracer like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) would definitively confirm that the acetylated metabolite originates from the supplemented asparagine.

Potential Novel Metabolite Expected Mass Shift from Unlabeled Metabolite Significance
Hydroxylated Asparagine+5 Da (3 x D, 2 x 15N)Elucidating oxidative stress pathways
Glycosylated Asparagine+5 Da (3 x D, 2 x 15N) plus mass of glycanUnderstanding post-translational modifications
N-acylated Asparagine+5 Da (3 x D, 2 x 15N) plus mass of acyl groupDiscovering new signaling molecules

De novo Pathway Discovery

Stable isotope labeling is a powerful technique for the de novo discovery of biosynthetic pathways. nih.govacs.org By feeding cells or organisms with L-ASPARAGINE:H2O (2,3,3-D3; 15N2), researchers can trace the incorporation of its labeled atoms into downstream metabolites. This allows for the step-by-step reconstruction of a metabolic pathway without prior knowledge of the enzymes or intermediates involved.

For example, if asparagine is a precursor for the synthesis of another amino acid or a more complex molecule, the products of this pathway will exhibit specific mass shifts depending on which atoms from the original asparagine molecule are retained. The presence of both deuterium and nitrogen-15 labels provides a dual-tracer system, offering more detailed insights into the reaction mechanisms. Studies on the biosynthesis of branched-chain amino acids have demonstrated the power of using labeled precursors to uncover metabolic routes that are active under specific conditions, such as hypoxia. nih.gov

Fragmentation Analysis and Structural Elucidation of Asparagine Metabolites by MS/MS

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of metabolites. nih.gov When a metabolite ion is selected and fragmented, the resulting pattern of fragment ions provides a fingerprint that can be used to determine its chemical structure. The use of isotopically labeled compounds like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) greatly enhances the information obtained from MS/MS experiments.

Interpreting Isotope Patterns in Fragmentation Spectra

The fragmentation of a metabolite derived from L-ASPARAGINE:H2O (2,3,3-D3; 15N2) will produce a unique isotopic pattern in the MS/MS spectrum. Each fragment ion will either retain the isotopic labels or not, depending on which part of the original molecule it contains. This information is invaluable for piecing together the structure of the metabolite.

The mass difference between the labeled and unlabeled fragments allows for the confident assignment of fragment ion structures. For example, a fragment containing the side-chain amide group will show a mass shift corresponding to one 15N atom, while a fragment containing the alpha-amino group will show a shift from the other 15N atom. Similarly, fragments containing the C-3 position will exhibit a mass increase due to the deuterium atoms. High-resolution mass spectrometry can be employed to resolve and identify isobaric fragmentation products, providing a clearer picture of the fragmentation reactions. nih.gov

Fragment Type Expected Isotopic Labels Retained Resulting Mass Shift
Fragment containing the side-chain1 x 15N, 3 x D+4 Da
Fragment containing the backbone α-amino group1 x 15N+1 Da
Fragment containing the entire carbon backbone2 x 15N, 3 x D+5 Da

Locating Labeled Atoms within Metabolites

By analyzing which fragment ions in the MS/MS spectrum contain the isotopic labels, it is possible to pinpoint the exact location of the labeled atoms within the metabolite's structure. This is particularly useful for distinguishing between isomers or for understanding the mechanism of enzymatic reactions.

For instance, if asparagine is metabolized to isoaspartate, the position of the amino and carboxyl groups is rearranged. nih.gov Using L-ASPARAGINE:H2O (2,3,3-D3; 15N2), the fragmentation pattern would reveal whether the 15N-labeled alpha-amino group is attached to the alpha or beta-carboxyl group, thus distinguishing between the normal and iso-form of the aspartate backbone. This level of detail is critical for understanding the subtleties of protein and peptide chemistry, including non-enzymatic modifications like deamidation. nih.gov The ability to track both nitrogen and hydrogen isotopes simultaneously provides a powerful constraint for structural elucidation.

Investigation of Enzymatic Mechanisms Involving L Asparagine and Its Derivatives

Mechanistic Studies of L-Asparaginase

The enzymatic hydrolysis of L-asparagine to L-aspartate and ammonia (B1221849) is catalyzed by L-asparaginase. nih.govtaylorandfrancis.com Despite the apparent simplicity of this reaction, the precise mechanism has been a subject of detailed investigation. vanegaslab.orgnih.gov Current evidence strongly supports a double-displacement, or "ping-pong," mechanism for bacterial type II L-asparaginases, which are used therapeutically. vanegaslab.orgnih.govelsevierpure.com This process involves two distinct nucleophilic substitution steps. nih.govvanegaslab.org An alternative single-displacement mechanism, involving a direct attack by a water molecule, has also been considered but is less supported by recent experimental and computational data. vanegaslab.orgnih.gov

Elucidation of Catalytic Intermediates (e.g., acyl-enzyme complex)

A key feature of the double-displacement mechanism is the formation of a covalent acyl-enzyme intermediate. vanegaslab.orgnih.govebi.ac.uk In the initial step, a nucleophilic residue from the enzyme attacks the side-chain amide carbon of L-asparagine. ebi.ac.ukmdpi.com This leads to the formation of a first tetrahedral intermediate. vanegaslab.org Subsequently, the first product, ammonia, is released, leaving the aspartyl group covalently attached to the enzyme as an acyl-enzyme intermediate. vanegaslab.orgebi.ac.uk The existence of this intermediate is a defining difference between the double- and single-displacement mechanisms and is supported by strong experimental evidence, including crystallographic structures. vanegaslab.orgebi.ac.uk Following the release of ammonia, a water molecule enters the active site and performs a second nucleophilic attack on the acyl-enzyme intermediate. ebi.ac.uk This attack forms a second tetrahedral intermediate, which then collapses to release the second product, L-aspartate, thereby regenerating the free enzyme for the next catalytic cycle. vanegaslab.orgebi.ac.uk

Identification of Active Site Residues and Their Roles

The catalytic activity of L-asparaginase relies on a collection of highly conserved amino acid residues within its active site. nih.govresearchgate.net In the well-studied E. coli type II L-asparaginase (EcAII), the reaction involves two sets of catalytic triads. mdpi.com

The first triad (B1167595) is crucial for the initial nucleophilic attack. It consists of Threonine-12 (Thr12), which acts as the primary nucleophile, attacking the substrate's amide group. ebi.ac.ukmdpi.comresearchgate.net The nucleophilicity of Thr12 is enhanced by Tyr25, which is, in turn, influenced by Glu283 acting as a proton acceptor. researchgate.net

The second triad, composed of Thr89, Asp90, and Lys162, plays a critical role in the later stages of the reaction, particularly in the hydrolysis of the acyl-enzyme intermediate and product release. ebi.ac.ukresearchgate.net

Key active site residues and their functions in E. coli L-asparaginase II are summarized below:

ResidueRole in CatalysisCitation
Thr12 Acts as the primary nucleophile, initiating the attack on the L-asparagine substrate. ebi.ac.ukresearchgate.net
Tyr25 Enhances the nucleophilic character of Thr12. researchgate.net
Thr89 Part of the second catalytic triad, involved in proton transfer and facilitating the release of ammonia. ebi.ac.ukresearchgate.net
Asp90 Stabilizes Lys162 and acts as a proton sink during the reaction. vanegaslab.orgresearchgate.net
Lys162 Functions as a base to enhance the nucleophilicity of Thr89 during the hydrolysis of the acyl-enzyme intermediate. ebi.ac.ukresearchgate.net
Glu283 Acts as a proton acceptor for Tyr25, thereby activating the primary nucleophile. researchgate.net

Proton Transfer Mechanisms and Rate-Limiting Steps

The proton transfer network is a unique aspect of the L-asparaginase mechanism. The reaction is initiated by the weak nucleophile, Thr12, without the direct assistance of a general base. vanegaslab.orgnih.gov Instead, a proton is transferred from Thr12 through a precisely arranged system involving Tyr25 and a network of water molecules to a "proton sink." vanegaslab.org This proton sink is composed of two adjacent carboxyl groups, with Asp90 being the likely ultimate destination for the proton. vanegaslab.org

During the formation of the first tetrahedral intermediate, the negative charge that develops on the oxygen atom of the amide group is stabilized by an "oxyanion hole." researchgate.net Following this, a proton is transferred to the amide group of the substrate, which is then released as ammonia. researchgate.net The rate-limiting step in the initial part of the reaction involves conformational gating. acs.org The subsequent hydrolysis of the acyl-enzyme intermediate is initiated by a water molecule, which transfers a proton to Asp90, leading to the formation of the second tetrahedral state and the eventual release of L-aspartate. researchgate.net

Asparagine Synthetase Reaction Mechanism

Asparagine synthetase (ASNS) is the enzyme responsible for the de novo synthesis of L-asparagine. wikipedia.org It catalyzes the ATP-dependent conversion of L-aspartate and an amino group donor to L-asparagine and glutamate (B1630785). nih.gov The enzyme is a large protein composed of two domains, each with a distinct active site connected by an intramolecular tunnel that facilitates the transfer of an ammonia intermediate. wikipedia.orgnih.gov

ATP-Dependent Amidation Process

The synthesis of asparagine by ASNS is an energy-dependent process requiring the hydrolysis of ATP. nih.govresearchgate.net The reaction begins in the C-terminal domain of the enzyme, where ATP is used to activate the side-chain carboxyl group of L-aspartate. nih.gov This activation step forms a high-energy β-aspartyl-AMP intermediate, which is an electrophilic species stabilized by residues within the active site. wikipedia.orgnih.gov The formation of this intermediate is essential for the subsequent nucleophilic attack by ammonia. nih.gov

Glutamine as the Amino Group Donor

In most organisms, including mammals, the preferred amino group donor for asparagine synthesis is glutamine. nih.govnih.govmdpi.com The hydrolysis of glutamine occurs in the N-terminal domain of asparagine synthetase, yielding glutamate and an ammonia molecule. wikipedia.orgnih.gov This newly generated ammonia does not enter the solvent but is channeled through a hydrophobic intramolecular tunnel to the C-terminal domain. wikipedia.orgnih.gov Once it reaches the C-terminal active site, the ammonia performs a nucleophilic attack on the electrophilic β-aspartyl-AMP intermediate. nih.gov This attack results in the formation of L-asparagine and the release of AMP, completing the synthesis. nih.govresearchgate.net This mechanism ensures that the reactive ammonia intermediate is efficiently delivered to the site of asparagine synthesis without being lost to the cellular environment. nih.gov

Stereochemical Investigations Using Deuterated Asparagine

The use of isotopically labeled molecules, particularly those involving deuterium (B1214612), has been a cornerstone in elucidating the stereochemical course of enzymatic reactions. In the context of asparagine metabolism, the specifically labeled compound L-ASPARAGINE:H2O (2,3,3-D3; 15N2) represents a powerful, albeit specialized, tool for probing the intricate details of enzyme mechanisms. While extensive studies utilizing this exact isotopic isomer are not widely documented in publicly available literature, its constituent labeling patterns at the C2, C3, and amide nitrogen positions provide a clear framework for investigating stereochemistry.

Stereoselective deuteration of asparagine has been demonstrated, particularly at the β-position (C3), by growing Escherichia coli in D2O with specific carbon sources like fumarate (B1241708). This method can produce stereoselective protonation of Hβ2 with deuteration at Hα and Hβ3 in asparagine residues. nih.gov Such specific labeling is invaluable for nuclear magnetic resonance (NMR) studies to determine side-chain conformations and dynamics. nih.gov Furthermore, selective ¹⁵N-labeling of the asparagine side-chain amide group has been developed to simplify NMR spectra and facilitate the study of protein structure and interactions. anu.edu.au

Tracking Stereochemical Inversion or Retention

A fundamental question in any enzymatic reaction involving the formation of a new chiral center or the modification of an existing one is whether the reaction proceeds with inversion or retention of stereochemistry. The use of stereospecifically deuterated substrates is a classic method to answer this question. For an enzyme that acts on L-asparagine or its precursors, a substrate like L-aspartate stereospecifically deuterated at the C3 position would allow researchers to track the fate of this deuterium atom in the final product.

The reaction catalyzed by asparagine synthetase involves the conversion of L-aspartate to L-asparagine. This reaction proceeds through a β-aspartyl-AMP intermediate, which is then attacked by ammonia (derived from glutamine) to form asparagine. nih.govyoutube.com If one were to use (2S, 3R)-[3-²H]aspartate as a substrate for asparagine synthetase, the stereochemical position of the deuterium in the resulting L-asparagine would reveal the stereochemical course of the reaction.

Hypothetical Experimental Data for Stereochemical Analysis:

SubstrateEnzymeProduct StereochemistryConclusion
(2S, 3R)-[3-²H]AspartateAsparagine Synthetase(2S, 3R)-[3-²H]AsparagineRetention of configuration at C3
(2S, 3S)-[3-²H]AspartateAsparagine Synthetase(2S, 3S)-[3-²H]AsparagineRetention of configuration at C3

The analysis of the product's stereochemistry would typically be carried out using advanced analytical techniques such as high-resolution NMR spectroscopy or chiral chromatography. nih.govsigmaaldrich.com The ¹⁵N label on the amide nitrogen in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) would further aid in NMR-based structural elucidation by providing an additional spectroscopic handle.

Insights into Enzyme Specificity and Chirality

Enzymes are renowned for their high degree of specificity, including their ability to distinguish between enantiomers and diastereomers. The chirality of the substrate is often critical for proper binding to the enzyme's active site and for catalysis to occur. The use of stereospecifically deuterated and ¹⁵N-labeled asparagine can provide profound insights into how an enzyme recognizes and orients its substrate.

For instance, by presenting an enzyme with a racemic mixture of a deuterated substrate, one could determine if the enzyme is specific for one stereoisomer. The crystal structure of human asparagine synthetase has been determined, providing a basis for understanding inhibitor binding and selectivity. nih.gov Molecular modeling based on such structures can help rationalize the observed stereospecificity. nih.gov

The combination of deuterium at the C2 and C3 positions and ¹⁵N at both the alpha-amino and amide positions in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) would enable a multi-faceted investigation of enzyme-substrate interactions. For example, kinetic isotope effect studies could be performed to understand which steps in the enzymatic mechanism are rate-limiting.

Illustrative Research Findings on Enzyme Specificity:

EnzymeSubstrate AnalogueObservationImplication for Specificity
Asparagine SynthetaseL-Aspartate β-methyl esterCompetitive inhibitorThe enzyme's active site specifically recognizes the carboxyl group intended for amidation.
Asparaginase (B612624)D-AsparagineVery slow or no reactionThe enzyme is highly specific for the L-enantiomer of asparagine. wikipedia.org

Advanced Methodological Considerations and Future Directions

Integration of Multi-Omics Data with Isotopic Tracing

Isotopic tracing using molecules such as L-ASPARAGINE:H2O (2,3,3-D3; 15N2) provides a direct view of the metabolic fate of asparagine. The dual labeling with deuterium (B1214612) (D) and heavy nitrogen (¹⁵N) allows researchers to simultaneously track the carbon skeleton and the nitrogen atoms. However, to understand the broader biological context and regulatory mechanisms, this metabolic data must be integrated with other high-throughput "omics" data.

The integration of metabolomics with proteomics and transcriptomics creates a powerful framework for understanding cellular responses. Metabolomics, powered by isotopic tracers, quantifies the flux of asparagine through various pathways. researchgate.net Proteomics identifies and quantifies the proteins involved, such as the enzymes Asparagine Synthetase (ASNS) and Asparaginase (B612624) (ASNase). nih.gov Transcriptomics measures the expression of the genes that code for these proteins.

When cells are under stress, such as amino acid deprivation, an integrated multi-omics approach can reveal the entire response cascade. embopress.org For instance, a shortage of asparagine can trigger the GCN2-ATF4 pathway. embopress.org Transcriptomic analysis would show increased transcription of the ATF4 gene, which in turn upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS. embopress.org Proteomic analysis would confirm the increased abundance of the ASNS protein. nih.gov Finally, metabolomic tracing with labeled asparagine or its precursors would quantify the resulting changes in metabolic flux, providing a complete picture of the cell's adaptation to the stress. researchgate.netembopress.org This integrated analysis has been crucial in understanding resistance to asparaginase therapy in certain cancers, where leukemic cells that can upregulate ASNS expression survive asparagine depletion. nih.gov

A systems biology approach views asparagine metabolism not as an isolated pathway but as a highly integrated component of the entire cellular network. immunopaedia.org.za Asparagine is a nexus for several key processes: it is a building block for proteins, a nitrogen donor, and an amino acid exchange factor that regulates the uptake of other amino acids. researchgate.net Its synthesis, catalyzed by ASNS, connects the TCA cycle (via aspartate) with nitrogen metabolism (via glutamine). embopress.orgsmpdb.ca

Computational Modeling and Simulation for Isotope Tracing Data

Raw data from isotope tracing experiments requires sophisticated computational models to be translated into meaningful biological insights. These models help quantify reaction rates and explore molecular interactions at an atomic level.

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions throughout a metabolic network. nih.gov Isotope-assisted MFA (iMFA) is a powerful variant that uses data from stable isotope tracers as constraints to solve for the flux distribution. mdpi.comresearchgate.net

When L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is introduced into a biological system, the ¹⁵N and D atoms are incorporated into various downstream metabolites. Mass spectrometry or NMR can detect the resulting mass shifts and patterns (isotopologues). mdpi.com This labeling pattern is a direct consequence of the network's fluxes. nih.gov For example, the rate at which labeled nitrogen from asparagine appears in other amino acids via transamination reactions can be calculated. The framework of MFA is not limited to ¹³C, as it has been successfully applied to analyze labeling from ¹⁵N and ²H tracers. nih.gov This information is invaluable for understanding the metabolic reprogramming that occurs in cancer cells, where pathways like anaplerosis and glutamine metabolism are often altered. researchgate.net The choice of tracer is critical, and a multi-labeled molecule like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) can provide more constraints and thus more precise flux estimates than a singly-labeled tracer.

Molecular dynamics (MD) simulations provide a computational microscope to visualize how enzymes function at an atomic level. nih.gov Several studies have used MD simulations to investigate the interaction between L-asparagine and the active site of L-asparaginase, a key enzyme in cancer therapy. nih.govabap.co.innih.gov These simulations reveal the precise conformational changes and the network of hydrogen bonds that position the asparagine substrate for catalysis. abap.co.innih.gov

MD simulations have identified key amino acid residues (e.g., Threonine, Aspartic acid) in the enzyme's active site that are fundamental for binding and catalysis. nih.gov Trajectory analyses from these simulations can confirm the stability of the enzyme-substrate complex and illuminate the bifunctional nature of the enzyme in deaminating both asparagine and glutamine. nih.gov While these simulations are powerful, they are computational predictions. Isotopic labeling provides a method for experimental validation. For example, the specific interactions and dynamics of the deuterated parts of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) within the enzyme's binding pocket could be probed using advanced NMR techniques, providing data to confirm or refine the computational models.

Development of Novel Isotopic Labeling Strategies

The precision of metabolic studies depends heavily on the design of the isotopic tracers used. The synthesis of a complex molecule like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is part of a broader trend toward creating more sophisticated labeling strategies to answer specific biological questions. utoronto.canih.gov

The goal of novel labeling strategies is to control exactly which atoms in a molecule are labeled, allowing researchers to probe specific reactions or pathways. ualberta.carsc.org Methods have been developed for residue-specific labeling, where only one type of amino acid (e.g., asparagine) is labeled, and even site-specific labeling, where an isotope is placed at a single position within a protein. rsc.org This can be achieved by using auxotrophic cell strains that require a specific labeled amino acid to be supplied in the growth media or by using metabolic precursors that lead to labeling in a specific family of amino acids. ualberta.carsc.org For example, using fumarate (B1241708) as a carbon source for E. coli in D₂O can lead to stereospecific incorporation of deuterium at the beta-positions of the oxaloacetate family of amino acids, which includes asparagine. ualberta.ca

The development of tracers with multiple labels, such as combined ¹³C, ¹⁵N, and ²H labeling, provides significantly more information for MFA and allows for the simultaneous tracking of different metabolic routes. utoronto.ca These advanced strategies, coupled with the increasing sophistication of analytical instruments and computational models, are continuously pushing the boundaries of what can be learned about metabolic regulation in complex biological systems.

Specificity in Isotope Placement

The strategic placement of deuterium and 15N isotopes is paramount for unambiguous interpretation of experimental results. The deuterium atoms on the C2 and C3 carbons provide a stable, non-labile label to trace the carbon skeleton of asparagine through various metabolic transformations. The presence of deuterium at these specific positions can also introduce a kinetic isotope effect, which can be leveraged to study enzyme mechanisms and reaction rates. For instance, deuteration of asparaginyl residues has been shown to significantly decrease the rate of racemization, a form of protein degradation. nih.gov This protective effect highlights the importance of precise isotope placement in influencing the chemical stability of the molecule. nih.gov

Similarly, the inclusion of ¹⁵N in both the alpha-amino group and the side-chain amide group allows for the differentiation and tracking of nitrogen atoms from asparagine as they are incorporated into other molecules. This is particularly crucial in studies of nitrogen metabolism, where the amide nitrogen of asparagine can be utilized in various biosynthetic pathways. nih.gov Challenges in achieving specific labeling can arise from metabolic scrambling, where the isotopes are unintentionally transferred to other amino acids during cellular metabolism. nih.govnih.govnih.gov Mass spectrometry techniques are essential to verify the fidelity of the specific ¹⁵N-amino acid incorporation. nih.govnih.gov

Enhancing Enrichment and Yield

Strategies to enhance enrichment often involve the use of auxotrophic host strains for biosynthesis, which are incapable of producing asparagine and are therefore forced to utilize the exogenously supplied labeled precursor. nih.gov However, even in these systems, dilution of the label can occur from unlabeled sources in the culture medium. nih.gov To counter this, researchers may employ defined minimal media with the labeled asparagine as the sole source of this amino acid.

Biocatalysis using asparagine synthetase (AS) presents a promising method for the synthesis of L-asparagine. nih.govfrontiersin.org However, the high cost of the ATP required for the reaction has limited its large-scale application. nih.govfrontiersin.org To address this, researchers have developed ATP regeneration systems, which can be coupled with the asparagine synthase reaction to improve the yield and cost-effectiveness of L-asparagine production. nih.govfrontiersin.org

Emerging Research Areas for Isotope-Labeled Asparagine

The unique properties of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) are opening new avenues of research in understanding complex biological processes.

Role in Uncovering Novel Metabolic Pathways

Stable isotope tracing is a powerful method for elucidating metabolic pathways by tracking the flow of labeled atoms through a series of biochemical reactions. ashpublications.orgnih.gov The use of multiply-labeled substrates like L-ASPARAGINE:H2O (2,3,3-D3; 15N2) provides a wealth of information that can help to uncover previously unknown metabolic routes. By analyzing the isotopic labeling patterns in downstream metabolites, researchers can identify novel enzymatic reactions and metabolic interconnections. ashpublications.orgnih.gov

For example, stable isotope resolved metabolomics (SIRM) allows for the unambiguous tracking of individual atoms through complex and compartmentalized metabolic networks. nih.gov This approach has been instrumental in discovering novel pathways and understanding the metabolic reprogramming that occurs in various physiological and disease states. ashpublications.orgnih.gov The differential labeling of the carbon and nitrogen atoms in L-ASPARAGINE:H2O (2,3,3-D3; 15N2) is particularly advantageous for dissecting the distinct roles of the carbon skeleton and the nitrogen groups in cellular metabolism.

Tracing in Complex Biological Matrices and in vivo Models (non-human, non-clinical)

The ability to trace the fate of asparagine in complex biological systems is crucial for understanding its role in organismal physiology. Isotope-labeled asparagine has been used in non-human in vivo models to study amino acid metabolism and its interplay with other metabolic pathways. nih.govnih.gov For instance, studies in aphids have utilized stable isotope-labeled asparagine to investigate the metabolism of this key transport amino acid and its role in the symbiotic relationship with Buchnera aphidicola. nih.gov These studies revealed differential incorporation of the amine and amide nitrogens of asparagine into other amino acids. nih.gov

In other non-human models, isotope tracing with labeled glutamine, a precursor for asparagine synthesis, has been used to probe de novo asparagine biosynthesis in vivo. nih.gov These experiments are critical for understanding how different tissues and organs utilize asparagine and how its metabolism is regulated at a systemic level. The use of L-ASPARAGINE:H2O (2,3,3-D3; 15N2) in such models, coupled with advanced analytical techniques like high-resolution mass spectrometry, holds significant promise for providing a detailed, whole-body picture of asparagine metabolism. nih.gov

Q & A

Q. How is L-asparagine:H2O (2,3,3-D3; 15N2) used to track nitrogen assimilation in metabolic studies?

L-Asparagine:H2O (2,3,3-D3; 15N2) serves as a dual isotopic tracer, where deuterium (D3) labels enable monitoring of carbon skeleton transformations, while 15N2 tracks nitrogen incorporation. For example, in cyanobacterial nitrogen fixation studies, 15N2 incorporation into cellular material is quantified via isotope-ratio mass spectrometry (IRMS) or nanoSIMS, allowing precise measurement of N2 fixation rates despite potential discrepancies with acetylene reduction assays . Methodologically, researchers must account for equilibration times of 15N2 in aqueous solutions (up to 24 hours) and validate results against biomass-specific growth rates .

Q. What are the solubility and stability considerations for handling L-asparagine:H2O (2,3,3-D3; 15N2) in experimental setups?

L-Asparagine:H2O is sparingly soluble in water (1 g/50 mL) and insoluble in alcohol or ether. Acidic or alkaline conditions enhance solubility but alter optical rotation (levorotatory in neutral/alkaline vs. dextrorotatory in acidic solutions). For isotopic variants, storage at 2–8°C under inert atmospheres prevents deuteration loss or 15N exchange. Purity (>98%) and isotopic enrichment must be verified via NMR or LC-MS prior to use .

Q. How is 15N2 gas contamination addressed in nitrogen fixation assays using L-asparagine:H2O (2,3,3-D3; 15N2)?

Commercial 15N2 gas stocks often contain contaminants like 15N-ammonium, nitrate, or nitrite, which inflate fixation rates. Protocols recommend:

  • Pre-testing gas stocks via IRMS or colorimetric assays to quantify contaminants (e.g., ≥0.024 µmol 15N-nitrate per mole 15N2 in Cambridge Isotopes stocks) .
  • Using dissolution methods (15N2-enriched water) instead of direct gas bubbling to minimize contamination .

Advanced Research Questions

Q. How can contradictory data arise when comparing acetylene reduction and 15N2 incorporation rates in nitrogen fixation studies?

Discrepancies stem from:

  • Temporal variation : Acetylene reduction correlates with gross N2 fixation but may lag behind 15N2 incorporation due to delayed enzyme activation or metabolic bottlenecks .
  • Contaminant interference : 15N-labeled impurities (e.g., nitrate) in gas stocks artificially elevate incorporation rates, necessitating rigorous gas purity checks .
  • Physiological conditions : Oxygen levels, CH4/H2 availability, and soil moisture differentially affect 15N2 fixation rates, requiring controlled microcosm experiments .

Q. What methodologies optimize the incorporation of L-asparagine:H2O (2,3,3-D3; 15N2) into biosynthetic pathways?

Response Surface Methodology (RSM) with Plackett-Burman and Central Composite Designs can optimize isotopic labeling. For example, in Acinetobacter baumannii cultures, RSM identified optimal concentrations of L-asparagine (11.50 g/L) and Na2HPO4 (7.54 g/L), achieving 45.59 U/mL enzyme activity. Validation requires triplicate experiments and ANOVA to confirm model adequacy .

Q. How do solvation effects in ionic liquids impact the physicochemical properties of L-asparagine:H2O (2,3,3-D3; 15N2)?

In aqueous ionic liquids (e.g., [BMIM]BF4), solvation dynamics alter L-asparagine’s hydration shell, affecting diffusion coefficients and interaction energies. Computational studies (e.g., density functional theory) combined with conductometric and viscometric analyses reveal ion-pair formation and hydrogen-bonding networks, which are critical for designing solvent systems in enzymology or crystallization trials .

Q. What advanced techniques improve sensitivity in detecting 15N2-labeled L-asparagine derivatives?

Hyperpolarized 15N NMR enhances signal-to-noise ratios by >10,000-fold via dynamic nuclear polarization. For [15N2]urea analogs, T1 relaxation times prolong in D2O (127 s at 100% D2O vs. 42 s in H2O), enabling real-time tracking of metabolic flux. Protocols require Gd3+ chelates to modulate relaxation and deuterated solvents to reduce signal quenching .

Q. How do methodological differences (e.g., gas dissolution vs. bubble injection) affect 15N2 fixation rate calculations?

  • Gas dissolution : Pre-equilibrating 15N2 in seawater minimizes partial pressure artifacts but requires 24-hour equilibration and strict temperature control .
  • Bubble injection : Rapid but prone to contamination and underestimation due to incomplete dissolution. Corrections involve measuring dissolved 15N2 via membrane inlet mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.